
1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester is a chemical compound with a unique structure that includes a pyrrolidine ring and a thiirane moiety
Vorbereitungsmethoden
The synthesis of 1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester typically involves the reaction of pyrrolidine with carbon disulfide to form pyrrolidinecarbodithioic acid, which is then esterified with thiiranylmethyl alcohol. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester into corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiirane ring is opened by nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It may also affect cell signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester can be compared with other sulfur-containing compounds such as:
1-Pyrrolidinecarbodithioic acid, ammonium salt: This compound is similar in structure but differs in its ammonium salt form, which affects its solubility and reactivity.
Thiirane derivatives: These compounds share the thiirane ring but differ in their substituents, leading to variations in their chemical and biological properties
Eigenschaften
CAS-Nummer |
117693-71-7 |
|---|---|
Molekularformel |
C8H13NOS2 |
Molekulargewicht |
203.3 g/mol |
IUPAC-Name |
S-(thiiran-2-ylmethyl) pyrrolidine-1-carbothioate |
InChI |
InChI=1S/C8H13NOS2/c10-8(9-3-1-2-4-9)12-6-7-5-11-7/h7H,1-6H2 |
InChI-Schlüssel |
OOVKAWGEFBEJJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)SCC2CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




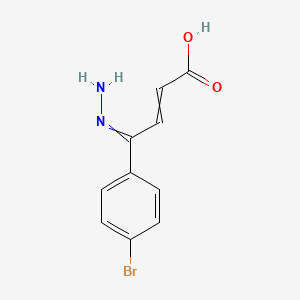
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol](/img/structure/B14295054.png)
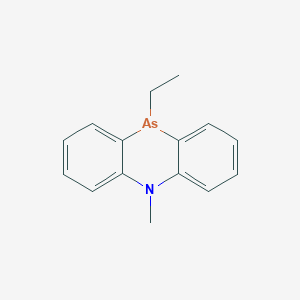
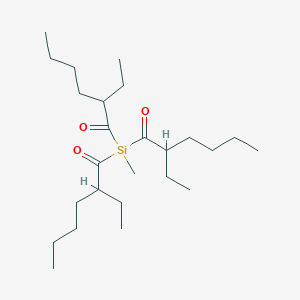

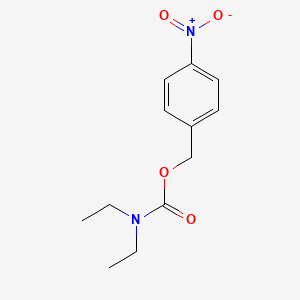
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)

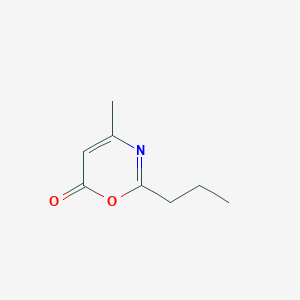
![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
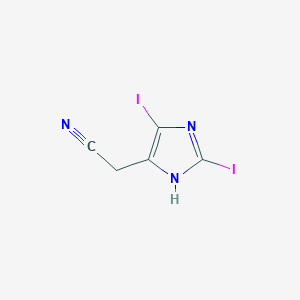
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)
